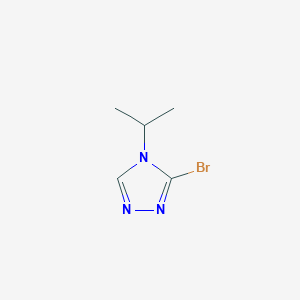

3-Bromo-4-isopropyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-isopropyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C5H8BrN3. It has a molecular weight of 190.04 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 3-Bromo-4-isopropyl-4H-1,2,4-triazole, has been a subject of interest in recent years . The synthesis methods of triazole compounds from various nitrogen sources have been summarized . A review article highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-isopropyl-4H-1,2,4-triazole can be analyzed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . The concept of energy framework calculations can be utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles have been studied extensively . For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Physical And Chemical Properties Analysis

3-Bromo-4-isopropyl-4H-1,2,4-triazole is a powder in physical form . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Continuous Manufacturing and Hazardous Intermediates Avoidance

A study outlined the development of a continuous manufacturing route for 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne. This process efficiently avoids the isolation of hazardous intermediates, utilizing FT-IR in-line monitoring to minimize risks associated with azide components and optimize reaction parameters (Karlsson et al., 2017).

Synthesis and Functionalization of Triazole Derivatives

Research on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 1,2,4-triazole derivatives has shown the formation of new triazole compounds with high yields. These synthetic routes expand the utility of triazole compounds in various chemical synthesis applications (Kaldrikyan et al., 2016).

Antimicrobial Applications

New triazole and triazolothiadiazine derivatives have been synthesized and tested as novel antimicrobial agents. These compounds exhibit significant activity against a variety of microbial strains, showcasing the potential of triazole derivatives in the development of new antimicrobial treatments (Kaplancikli et al., 2008).

Regioselectivity in Alkylation Reactions

The study on the regioselectivity of alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes provides insights into the synthesis of new regioselective isomers, contributing to the understanding of chemical reactivity and synthesis design for pharmaceuticals and other chemical products (Boraei et al., 2016).

Corrosion Inhibition

Triazole derivatives have been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic media. Their study reveals the thermodynamic, electrochemical, and quantum chemical parameters that contribute to their inhibitory performance, underscoring the potential of triazole derivatives in corrosion protection applications (Chaitra et al., 2015).

Safety And Hazards

The safety information for 3-Bromo-4-isopropyl-4H-1,2,4-triazole includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4-propan-2-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQIBNPAYRQNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-propan-2-yl-1,2,4-triazole | |

CAS RN |

2460491-40-9 |

Source

|

| Record name | 3-bromo-4-(propan-2-yl)-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2815877.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2815879.png)

![1-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2815881.png)

![(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol](/img/structure/B2815884.png)

![7-(4-chlorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2815886.png)

![5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2815888.png)

![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)

![6-(2-Furanyl)-4-[4-(methanesulfonamido)phenyl]-2-oxo-1-cyclohex-3-enecarboxylic acid ethyl ester](/img/structure/B2815893.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2815894.png)